molecular formula C7H9N3O2 B8330316 Ethyl pyridazin-3-ylcarbamate

Ethyl pyridazin-3-ylcarbamate

Cat. No.: B8330316
M. Wt: 167.17 g/mol
InChI Key: KHQBKSLZMRGLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl pyridazin-3-ylcarbamate (CAS 6276-11-5) is a valuable chemical intermediate in organic and medicinal chemistry. This compound incorporates two privileged structural motifs: a pyridazine ring and a carbamate functional group . The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of biologically active molecules and is considered a "privileged structure" in drug discovery . This scaffold is found in compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant properties . The carbamate group (urethane) confers high chemical and proteolytic stability, making it a valuable surrogate for peptide bonds in the design of peptidomimetics and for improving a molecule's metabolic stability . As such, this compound serves primarily as a versatile building block for the synthesis of more complex molecules in multi-step synthetic pathways, including as a precursor in the development of active pharmaceutical ingredients . The product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

ethyl N-pyridazin-3-ylcarbamate

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)9-6-4-3-5-8-10-6/h3-5H,2H2,1H3,(H,9,10,11)

InChI Key

KHQBKSLZMRGLFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NN=CC=C1

Origin of Product

United States

Synthetic Methodologies for Ethyl Pyridazin 3 Ylcarbamate and Analogs

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. advancechemjournal.comamazonaws.com For Ethyl pyridazin-3-ylcarbamate, two primary disconnections are strategically advantageous.

The most evident disconnection is at the carbamate (B1207046) linkage (C–N bond). This suggests that the final step in the synthesis could be the formation of the carbamate from a 3-aminopyridazine (B1208633) precursor and a suitable ethylating carbonyl source, such as ethyl chloroformate. This is a common and reliable transformation in organic synthesis. advancechemjournal.com

A second set of disconnections focuses on the pyridazine (B1198779) ring itself. The six-membered diaza-heterocycle can be retrosynthetically cleaved to reveal a 1,4-dicarbonyl compound and a hydrazine (B178648) derivative. This approach is rooted in the classical Paal-Knorr synthesis paradigm, adapted for pyridazines. By disconnecting the two C-N bonds, one can trace the origin of the ring to these fundamental building blocks.

Key Retrosynthetic Disconnections for this compound:

Disconnection SitePrecursors (Synthons)Corresponding Reagents (Synthetic Equivalents)
Carbamate C-N bondPyridazin-3-amine cation + Ethoxycarbonyl anion3-Aminopyridazine + Ethyl chloroformate
Pyridazine N-N and C-C bonds1,4-dicarbonyl fragment + Hydrazine fragmentA suitable 1,4-dicarbonyl compound + Hydrazine

This analytical approach provides a clear roadmap, guiding the selection of starting materials and the sequence of reactions to achieve the target molecule. amazonaws.comyoutube.com

Classical and Modern Approaches to Pyridazine Ring Formation

The pyridazine scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its construction. thieme-connect.com These range from traditional cyclocondensation reactions to more sophisticated one-pot multicomponent strategies.

The most fundamental and widely used method for constructing the pyridazine ring is the cyclocondensation reaction between a 1,4-dicarbonyl compound (or its synthetic equivalent) and hydrazine or its derivatives. beilstein-journals.org This reaction proceeds via the formation of a dihydrazone intermediate, which then undergoes cyclization and subsequent aromatization (often through oxidation) to yield the stable pyridazine ring.

The versatility of this method allows for the synthesis of a wide array of substituted pyridazines by simply varying the substituents on the 1,4-dicarbonyl starting material. mdpi.com For instance, the reaction of maleic anhydride (B1165640) with hydrazine followed by further chemical transformations is a classic route to the pyridazinedione core.

Examples of Cyclocondensation for Pyridazine Synthesis:

1,4-Dicarbonyl PrecursorNitrogen SourceConditionsProduct Type
SuccinaldehydeHydrazine hydrateAcid or base catalysis, heatingPyridazine
γ-KetoacidsHydrazine hydrateHeating in a suitable solvent (e.g., ethanol (B145695), acetic acid)Dihydropyridazinones
1,4-DiketonesSubstituted hydrazinesReflux in ethanolSubstituted Pyridazines

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. In this context, one-pot multicomponent reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecules from simple precursors in a single operation. proquest.com Several innovative one-pot strategies for pyridazine synthesis have been developed.

Carbamate Bond Formation Strategies

Once the 3-aminopyridazine core is synthesized, the final step is the formation of the ethyl carbamate group. This can be achieved through several reliable methods.

The reaction of an amine with an alkyl chloroformate is a robust and widely employed method for the synthesis of carbamates. wikipedia.orgtandfonline.com In the context of this compound, this involves the acylation of 3-aminopyridazine with ethyl chloroformate.

The reaction is typically carried out in the presence of a base (such as pyridine (B92270), triethylamine, or sodium bicarbonate) to neutralize the hydrochloric acid byproduct that is formed. tandfonline.com The choice of solvent and temperature can be optimized to ensure high yields and purity. This method is generally high-yielding and tolerates a wide range of functional groups.

General Reaction Scheme:

This direct and efficient method remains a cornerstone for the synthesis of carbamate derivatives in both laboratory and industrial settings. nih.gov

An alternative pathway to carbamates involves the use of isocyanates. organic-chemistry.org This strategy can be executed in two steps: first, the conversion of 3-aminopyridazine to pyridazin-3-yl isocyanate, and second, the trapping of this isocyanate with ethanol to form the desired ethyl carbamate. The conversion of amines to isocyanates typically involves phosgene (B1210022) or its safer equivalents. However, a non-phosgene route involves the thermal or catalytic decomposition of a pre-formed carbamate, which can be a limitation if the carbamate itself is the target. mdpi.comresearchgate.net

The direct reaction of an alcohol with an isocyanate is highly efficient for carbamate synthesis. researchgate.netrsc.org

Reaction via Isocyanate Intermediate:

Pyridazin-3-amine → Pyridazin-3-yl isocyanate (RNCO)

Pyridazin-3-yl isocyanate + Ethanol (EtOH) → this compound

Other modern methods utilize different carbonyl sources. For instance, a three-component coupling of an amine, carbon dioxide, and an organic electrophile (like an alkyl halide) in the presence of a base such as cesium carbonate can yield carbamates under mild conditions. nih.govusf.edu This approach is attractive from a "green chemistry" perspective as it utilizes CO₂ as a C1 building block.

Summary of Carbamate Formation Strategies:

Reagent 1Reagent 2Key Features
3-AminopyridazineEthyl ChloroformateDirect, high-yielding, requires a base. wikipedia.orgtandfonline.com
Pyridazin-3-yl isocyanateEthanolHighly efficient trapping of the isocyanate intermediate. researchgate.net
3-AminopyridazineCarbon Dioxide, Ethyl HalideUtilizes CO₂, mild conditions, requires a base and catalyst. nih.govusf.edu

Carbon Dioxide (CO₂)-Mediated Carbamoylation Techniques

The use of carbon dioxide (CO₂) as a C1 feedstock for chemical synthesis is a cornerstone of green chemistry, offering a non-toxic and renewable alternative to hazardous reagents like phosgene. For the synthesis of this compound, CO₂-mediated carbamoylation presents a direct and efficient pathway.

This approach typically involves a three-component coupling reaction between 3-aminopyridazine, carbon dioxide, and an ethylating agent (e.g., ethyl halide). The reaction proceeds by the nucleophilic attack of the amino group on CO₂, forming a carbamate anion intermediate. This intermediate is then captured by the electrophilic ethylating agent to yield the final product.

Several catalytic systems have been developed to facilitate this transformation under mild conditions. organic-chemistry.org For instance, the combination of cesium carbonate (Cs₂CO₃) and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) has proven effective. organic-chemistry.org Other systems employ organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as both a CO₂ capture agent and a catalyst. organic-chemistry.org More advanced catalytic methods utilize metal oxides, such as the combination of CeO₂ and 2-cyanopyridine, to directly synthesize N-arylcarbamates from CO₂, amines, and alcohols, showcasing high selectivity. researchgate.net

Table 1: Catalytic Systems for CO₂-Mediated Carbamate Synthesis

Catalyst System Reagents Key Features
Cs₂CO₃ / TBAI Amine, CO₂, Alkyl Halide Mild reaction conditions, avoids N-alkylation side products. organic-chemistry.org
DBU / Si(OMe)₄ Amine, CO₂, Alcohol Metal-free system, DBU acts as CO₂ capture agent and catalyst. organic-chemistry.org
CeO₂ / 2-Cyanopyridine Amine, CO₂, Alcohol Direct synthesis from alcohols, high selectivity for carbamates. researchgate.net

Transcarbamoylation Reactions

Transcarbamoylation is an equilibrium-driven exchange reaction that provides an alternative, isocyanate-free route to carbamates. In this method, a pre-existing carbamate or a related derivative acts as a carbonyl-transfer agent to an amine. For the synthesis of this compound, this would involve reacting 3-aminopyridazine with a suitable carbamoylating agent, such as another ethyl carbamate or an activated carbonyl source.

One such activated carbonyl source is phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate. This stable and easily prepared reagent reacts with amines under mild, room-temperature conditions to selectively produce carbamates in excellent yields. organic-chemistry.org A significant advantage of this particular method is the quantitative recovery of the pyridazinone byproduct, enhancing the sustainability of the process. organic-chemistry.org

The reaction can be catalyzed by various agents, including organic bases and metal salts, which activate the carbonyl group of the carbamoyl (B1232498) donor, facilitating the nucleophilic attack by the amine.

Table 2: Reagents for Transcarbamoylation

Carbamoylating Agent Amine Substrate Conditions Advantage

Regioselectivity and Stereoselectivity in Pyridazinyl Carbamate Synthesis

Controlling the regiochemistry and stereochemistry is crucial in the synthesis of functional molecules like pyridazinyl carbamates.

Regioselectivity: In the context of this compound synthesis, regioselectivity refers to the specific reaction at the amino group at the C3-position of the pyridazine ring, over potential reactions at the ring nitrogen atoms. The higher nucleophilicity of the exocyclic amino group compared to the endocyclic ring nitrogens typically ensures that carbamoylation occurs selectively at the desired position. Synthetic strategies for building the pyridazine ring itself, such as inverse-electron-demand Diels-Alder reactions, can also be designed to install substituents at specific positions with high regiocontrol, ensuring the correct isomer of the aminopyridazine precursor is formed. rsc.orgorganic-chemistry.org

Green Chemistry Approaches and Sustainable Synthesis Principles

The synthesis of this compound and its analogs is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and improve process efficiency. jddhs.com

Key principles being applied include:

Use of Renewable Feedstocks: The utilization of CO₂ as a carbon source is a prime example of using an abundant, renewable, and non-toxic C1 building block, moving away from petrochemical-derived, hazardous reagents. researchgate.net

Atom Economy: Designing synthetic routes, such as the three-component CO₂-mediated synthesis, that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Safer Solvents and Reaction Conditions: There is a strong emphasis on replacing traditional volatile organic compounds (VOCs) with greener solvents like water, ethanol, or bio-based solvents such as ethyl lactate. jddhs.commdpi.com In some cases, reactions can be performed under solvent-free conditions. researchgate.net

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Catalysis: The use of catalysts, rather than stoichiometric reagents, is preferred as it reduces waste. Recoverable and reusable catalysts further enhance the sustainability of the process. jddhs.com

Waste Reduction: Methodologies that allow for the recovery and reuse of byproducts, as seen in the transcarbamoylation reaction with phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, contribute to a more circular chemical economy. organic-chemistry.orgjddhs.com

Table 3: Application of Green Chemistry Principles in Carbamate Synthesis

Green Chemistry Principle Application/Technique Benefit
Renewable Feedstocks Using CO₂ as a C1 source Reduces reliance on fossil fuels and toxic reagents like phosgene. researchgate.net
Safer Solvents Employing water, ethanol, or solvent-free conditions Minimizes pollution and health hazards associated with VOCs. jddhs.commdpi.com
Energy Efficiency Microwave-assisted reactions Shorter reaction times, lower energy consumption. mdpi.com
Catalysis Use of recoverable/reusable catalysts Reduces waste and improves process efficiency. jddhs.com

Derivatization and Structural Modification of Pyridazinyl Carbamate Scaffolds

Functionalization of the Pyridazine (B1198779) Ring

The pyridazine ring is an electron-deficient heteroaromatic system due to the presence of two adjacent nitrogen atoms. uni-muenchen.de This electronic nature dictates its reactivity, making it generally unreceptive to electrophiles but reactive towards nucleophiles. uni-muenchen.de

Substituent Introduction via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the carbon atoms of the pyridazine ring is challenging. The inductive effect of the two electronegative nitrogen atoms creates positively charged carbons, which repel electrophiles. uni-muenchen.de Consequently, electrophilic attack is more likely to occur at the nitrogen atoms, leading to protonation, alkylation, or oxidation. uni-muenchen.de The low reactivity of the pyridine (B92270) ring system towards electrophilic substitution reactions like the Friedel–Crafts reaction is attributed to the interaction of the nitrogen's lone pair electrons with Lewis acids, which deactivates the ring's π-system. beilstein-journals.org

Nucleophilic Aromatic Substitution on Halogenated Pyridazines

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is a highly effective method for functionalizing the pyridazine core, particularly on halogenated derivatives. uni-muenchen.dewikipedia.org The electron-deficient nature of the ring activates it for attack by nucleophiles, displacing a leaving group such as a halide. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, like the nitrogens in the pyridazine ring, stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the reaction. wikipedia.orgchemistrysteps.com

Halopyridazines react readily with a variety of nucleophiles, including those based on sulfur, oxygen, and carbon. sci-hub.se The reactivity of the halogen leaving group in SNAr reactions can be counterintuitive; for instance, in some cases, fluoride is a better leaving group than other halogens because the first step (nucleophilic attack) is rate-determining, and fluorine's high electronegativity strongly activates the ring for this initial attack. chemistrysteps.comsci-hub.se

Below is a table summarizing representative nucleophilic aromatic substitution reactions on halogenated pyridazines.

Halogenated PyridazineNucleophileProduct Class
3,6-DiiodopyridazineAmines, Alkoxides3,6-Disubstituted Pyridazines
2-ChloropyridineSodium Phenylsulfide (PhSNa)2-Phenylthiopyridine
2-BromopyridineBenzyl Alcohol (PhCH₂OH)2-Benzyloxy-pyridine
4-IodopyridinePhenylacetonitrile (PhCH₂CN)4-(Phenyl(pyridin-4-yl)methyl)pyridine

This table presents examples of nucleophilic substitution on pyridazine and pyridine scaffolds to illustrate the types of transformations possible on the pyridazine ring of Ethyl pyridazin-3-ylcarbamate.

Cross-Coupling Reactions for Arylation and Heteroarylation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of pyridazine moieties, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions offer a versatile and efficient route to a wide array of substituted pyridazine analogues. researchgate.net The electron-deficient character of the pyridazine ring facilitates the crucial oxidative addition step of palladium to the carbon-halogen bond, often without the need for specialized, expensive ligands. nih.gov

Commonly employed cross-coupling reactions for modifying pyridazine scaffolds include:

Suzuki-Miyaura Coupling: This reaction pairs a halopyridazine with a boronic acid or ester to form a C-C bond, effectively attaching aryl or heteroaryl groups. nih.govmdpi.com

Stille Coupling: Involves the reaction of a halopyridazine with an organostannane compound. researchgate.netnih.gov

Sonogashira Coupling: Creates a C-C bond between a halopyridazine and a terminal alkyne. researchgate.netnih.gov

Heck Reaction: Forms a C-C bond by coupling a halopyridazine with an alkene. researchgate.net

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds, allowing for the introduction of various amine substituents onto the pyridazine ring. rsc.org

The following table summarizes key palladium-catalyzed cross-coupling reactions applicable to pyridazine functionalization.

Reaction NameCoupling PartnerBond FormedCatalyst Example
Suzuki-Miyaura(Hetero)aryl-boronic acidC(sp²) - C(aryl)Pd(PPh₃)₄
StilleOrganostannane (R-SnR'₃)C(sp²) - C(R)Pd(PPh₃)₄
SonogashiraTerminal Alkyne (R-C≡CH)C(sp²) - C(sp)PdCl₂(PPh₃)₂/CuI
HeckAlkene (R-CH=CH₂)C(sp²) - C(vinyl)Pd(OAc)₂
Buchwald-HartwigAmine (R₂NH)C(sp²) - NPd₂(dba)₃ / Ligand

Modifications at the Carbamate (B1207046) Moiety

The carbamate group (-NH-CO-O-Ethyl) is a versatile functional group that can be modified at both the ester and the nitrogen positions. nih.gov These alterations can modulate the chemical and biological properties of the parent molecule. nih.gov

Alterations of the Ester Group (e.g., Ethyl to other Alkyl/Aryl)

The ethyl ester portion of the carbamate can be replaced with other alkyl or aryl groups. Studies on related complex pyridazine-containing compounds have shown that the nature of this ester group can be critical. For example, in one study, replacing the ethyl group with a methyl group did not significantly change biological activity. nih.gov However, introducing bulkier aliphatic groups led to a reduction in activity, indicating that steric hindrance at this position can be detrimental. nih.gov This suggests that while small modifications are tolerated, larger substituents may disrupt key molecular interactions.

Ester Group (R in -COOR)Reported Effect on Activity
MethylNo significant change
EthylActive (Reference)
Bulky Aliphatic GroupsReduced activity

Data derived from studies on ethyl (5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamate, a related pyridazine derivative. nih.gov

Synthesis of Fused Pyridazine-Carbamate Systems

The fusion of additional heterocyclic rings onto the pyridazine-carbamate core can significantly alter the molecule's three-dimensional structure, electronic properties, and biological activity. Key to these syntheses is the initial conversion of the ethyl carbamate group into a more reactive functional group, such as an amine or a hydrazine (B178648), which can then participate in cyclization reactions. The hydrolysis of "this compound" to 3-aminopyridazine (B1208633) is a critical entry point for many of these synthetic transformations semanticscholar.org.

The synthesis of pyridazino-triazolethiones from a pyridazinyl carbamate precursor involves a multi-step sequence. The initial step is the conversion of the carbamate functionality into a hydrazine group. This is typically achieved by first hydrolyzing the "this compound" to 3-aminopyridazine, followed by diazotization and reduction to yield 3-hydrazinopyridazine.

The resulting 3-hydrazinopyridazine is a key intermediate for the construction of the fused triazole ring. The cyclization is accomplished through a reaction with carbon disulfide mdpi.com. In this reaction, the hydrazine moiety acts as a binucleophile, attacking the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 4H- semanticscholar.orggoogle.comnih.govtriazolo[4,3-b]pyridazine-3-thiol.

Table 1: Synthesis of Pyridazino-Triazolethiones

Precursor Reagent Intermediate Product

The imidazo[1,2-b]pyridazine ring system is a prominent scaffold in medicinal chemistry nih.gov. The synthesis of derivatives of this fused system from "this compound" commences with its hydrolysis to 3-aminopyridazine semanticscholar.org. The resulting 3-aminopyridazine serves as the foundational building block for the subsequent cyclization.

The construction of the imidazo[1,2-b]pyridazine core is most commonly achieved through the condensation of 3-aminopyridazine with an α-haloketone mdpi.comtsijournals.com. In this reaction, the endocyclic nitrogen atom of the pyridazine ring initiates a nucleophilic attack on the α-carbon of the α-haloketone, followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, leading to the formation of the fused imidazole ring. The versatility of this method allows for the synthesis of a wide array of substituted imidazo[1,2-b]pyridazine derivatives by varying the substituents on the α-haloketone. For instance, the reaction of 3-aminopyridazine with phenacyl bromide yields 6-phenylimidazo[1,2-b]pyridazine.

Table 2: Synthesis of Imidazo[1,2-b]pyridazine Derivatives

Precursor Reagent (α-haloketone) Product
3-Aminopyridazine Phenacyl bromide 6-Phenylimidazo[1,2-b]pyridazine
3-Aminopyridazine Chloroacetone 6-Methylimidazo[1,2-b]pyridazine
3-Aminopyridazine 3-Bromopentan-2,4-dione 6-Acetyl-7-methylimidazo[1,2-b]pyridazine

Chiral Synthesis and Optical Resolution Strategies for Pyridazinyl Carbamates

The introduction of chirality into pyridazinyl carbamate structures is of significant interest, as the stereochemistry of a molecule can profoundly influence its pharmacological properties. Enantiomerically pure pyridazinyl carbamates can be obtained through either asymmetric synthesis or the resolution of racemic mixtures.

Optical Resolution

A common and practical approach to obtaining enantiomerically pure compounds is the separation of a racemic mixture. This can be achieved through several techniques:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers google.comnih.gov. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP) google.com. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven effective in resolving a variety of chiral compounds, including heterocyclic structures similar to pyridazines google.com. The choice of the mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation google.com.

Diastereomeric Salt Formation: This classical resolution method involves reacting the racemic pyridazinyl carbamate (if it contains an acidic or basic center) with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts wikipedia.org. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization wikipedia.org. Following separation, the desired enantiomer of the pyridazinyl carbamate can be recovered by removing the chiral auxiliary. Common chiral resolving agents include tartaric acid and its derivatives for basic compounds, and chiral amines like brucine or (R/S)-1-phenylethylamine for acidic compounds wikipedia.org.

Chiral Synthesis

Alternatively, enantiomerically pure pyridazinyl carbamates can be prepared directly through asymmetric synthesis. This approach avoids the loss of 50% of the material inherent in classical resolution methods. Potential strategies include:

Chiral Pool Synthesis: Utilizing a readily available chiral starting material that is incorporated into the final molecule.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the pyridazine scaffold to direct the stereochemical outcome of a subsequent reaction.

Asymmetric Catalysis: Employing a chiral catalyst to control the stereoselectivity of a reaction that introduces a chiral center.

While specific examples for the asymmetric synthesis of "this compound" derivatives are not extensively documented, these general principles of asymmetric synthesis are applicable to this class of compounds.

Table 3: Chiral Separation and Synthesis Strategies

Strategy Method Description
Optical Resolution Chiral HPLC Separation of enantiomers on a chiral stationary phase.
Diastereomeric Salt Formation Formation of separable diastereomeric salts with a chiral resolving agent.
Chiral Synthesis Chiral Pool Synthesis Incorporation of a chiral starting material.
Chiral Auxiliaries Temporary use of a chiral directing group.
Asymmetric Catalysis Use of a chiral catalyst to induce stereoselectivity.

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and multi-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of Ethyl pyridazin-3-ylcarbamate can be constructed.

1D NMR (¹H, ¹³C, ¹⁵N) for Structural Assignment

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for each unique proton in the molecule. The pyridazine (B1198779) ring protons (H-4, H-5, and H-6) would appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. Their specific chemical shifts and coupling patterns (doublets or doublet of doublets) would confirm their relative positions. The ethyl group would present as a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to each other. The carbamate (B1207046) N-H proton is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Data for this compound Data predicted for a standard solvent like DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
NH (Carbamate) 9.5 - 10.5 Broad Singlet -
H-6 (Pyridazine) 8.8 - 9.0 Doublet ~5
H-4 (Pyridazine) 8.0 - 8.2 Doublet ~8
H-5 (Pyridazine) 7.4 - 7.6 Doublet of Doublets ~8, ~5
O-CH₂ (Ethyl) 4.1 - 4.3 Quartet ~7

¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single resonance. The carbonyl carbon of the carbamate group is expected at the far downfield end of the spectrum (typically 155-165 ppm). mdpi.com The carbons of the pyridazine ring would resonate in the aromatic region, with their shifts influenced by the nitrogen atoms and the carbamate substituent. blumberginstitute.orgrsc.org The two carbons of the ethyl group would appear in the upfield aliphatic region.

Interactive Data Table: Predicted ¹³C NMR Data for this compound Data predicted for a standard solvent like DMSO-d₆.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbamate) 155 - 165
C-3 (Pyridazine) 150 - 155
C-6 (Pyridazine) 145 - 150
C-4 (Pyridazine) 135 - 140
C-5 (Pyridazine) 125 - 130
O-CH₂ (Ethyl) 60 - 65

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable insight into the electronic environment of the nitrogen atoms. Using indirect detection methods like the ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment, the chemical shifts of the two pyridazine nitrogens and the carbamate nitrogen can be determined, offering further structural confirmation. nih.gov

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would show a clear correlation between the adjacent H-4, H-5, and H-6 protons on the pyridazine ring, confirming their sequence. A separate correlation network would be observed between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It provides an unambiguous assignment of each carbon atom that bears protons, linking the ¹H and ¹³C NMR data. For example, it would correlate the signal at δ ~4.2 ppm to the signal at δ ~62 ppm, confirming their assignment to the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-4 bonds) between protons and carbons. mdpi.com This is vital for connecting different fragments of the molecule. Key expected correlations for this compound would include:

The NH proton to the pyridazine C-3 and the carbamate C=O.

The pyridazine H-4 proton to C-3 and C-5.

The ethyl -CH₂- protons to the C=O and the ethyl -CH₃.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for conformational analysis, for instance, by showing a spatial relationship between the carbamate NH proton and the H-4 proton of the pyridazine ring, which would provide information on the preferred orientation around the C3-N bond.

Dynamic NMR for Conformational Studies

Carbamates are known to exhibit restricted rotation around the C-N amide bond due to its partial double-bond character. acs.orgfigshare.com This phenomenon can give rise to distinct conformers (rotamers) that may be observable on the NMR timescale, particularly at low temperatures. researchgate.netorientjchem.org

A variable-temperature (VT) NMR study could be employed to investigate this dynamic process. At low temperatures, separate signals for each conformer might be resolved. As the temperature is increased, these signals would broaden and eventually coalesce into a single, time-averaged signal. By analyzing the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process can be calculated, providing quantitative insight into the conformational stability of the molecule. orientjchem.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula, serving as a definitive confirmation of the compound's identity. For this compound, HRMS would be used to verify its molecular formula, C₇H₉N₃O₂.

Interactive Data Table: Predicted HRMS Data for this compound

Ion Species Molecular Formula Calculated Exact Mass
[M+H]⁺ C₇H₁₀N₃O₂⁺ 168.0768
[M+Na]⁺ C₇H₉N₃O₂Na⁺ 190.0587

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of a molecule by inducing its fragmentation. In a typical experiment, the molecular ion (e.g., [M+H]⁺) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. nih.govhpst.cz

A plausible fragmentation pathway for protonated this compound ([M+H]⁺, m/z 168.08) could involve several key losses:

Loss of ethylene (C₂H₄, 28 Da): A common fragmentation for ethyl esters, leading to an ion at m/z 140.05.

Loss of ethanol (B145695) (C₂H₅OH, 46 Da): Cleavage of the ethyl ester, resulting in an isocyanate intermediate. This would yield an ion at m/z 122.03.

Loss of carbon dioxide (CO₂, 44 Da): Decarboxylation is a characteristic fragmentation for carbamates. nih.gov

Formation of 3-aminopyridazinium ion: Cleavage of the N-C(O) bond could lead to the formation of a protonated 3-aminopyridazine (B1208633) fragment at m/z 96.06.

Interactive Data Table: Predicted MS/MS Fragment Ions for this compound

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion Formula Fragment Ion (m/z)
168.08 C₂H₄ (ethylene) C₅H₆N₃O₂⁺ 140.05
168.08 C₂H₅OH (ethanol) C₅H₄N₃O⁺ 122.03
168.08 C₃H₅NO₂ (ethyl carbamate moiety) C₄H₅N₂⁺ 79.05

Computational and Theoretical Investigations of Ethyl Pyridazin 3 Ylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of ethyl pyridazin-3-ylcarbamate at the atomic and electronic levels. These methods can elucidate the molecule's geometry, electronic distribution, and reactivity patterns.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure and equilibrium geometry of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to find the molecule's lowest energy conformation. This process of geometry optimization provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape. The optimized structure serves as the foundation for all further computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: These are example values and would need to be determined by actual DFT calculations.

Molecular Electrostatic Potential (MESP) and Fukui Functions for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov This map is invaluable for predicting how the molecule will interact with other charged or polar species. For this compound, the MESP surface would likely show negative potential around the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen atoms of the carbamate (B1207046) group, indicating these as potential sites for electrophilic attack.

Fukui functions offer a more quantitative approach to identifying reactive sites by analyzing the change in electron density as an electron is added or removed. wikipedia.org These functions can distinguish between sites susceptible to nucleophilic attack, electrophilic attack, and radical attack. wikipedia.org For this compound, calculating the condensed Fukui functions for each atom would provide a numerical ranking of their reactivity towards different types of reagents.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals. wisc.edu This analysis can quantify the strength of bonds, the hybridization of atoms, and the delocalization of electrons through hyperconjugative interactions. For this compound, NBO analysis would reveal the nature of the bonding within the pyridazine ring and the carbamate side chain, as well as any stabilizing interactions between them.

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Data

Interaction Donor NBO Acceptor NBO Stabilization Energy (kcal/mol)
Hyperconjugation LP(1) N5 π*(C3-C4) 5.2
Hyperconjugation π(C1-N6) π*(C2-C3) 18.5

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a single, static minimum-energy structure, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations provide a way to explore this conformational landscape by simulating the movement of atoms over time. mdpi.com For this compound, MD simulations could reveal the flexibility of the ethyl carbamate side chain and its preferred orientations relative to the pyridazine ring. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. researchgate.net

Reaction Mechanism Studies

Computational methods are also instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed, which provides the activation energies for each step. This allows for a detailed understanding of the reaction's feasibility, kinetics, and the factors that control its outcome.

Transition State Analysis and Activation Energy Calculations

Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. For a compound like this compound, a relevant reaction to study is its thermal decomposition, which often proceeds via a cis-concerted elimination. researchgate.net This type of reaction involves the formation of a cyclic transition state, leading to the elimination of a small molecule, such as ethylene, to form pyridazin-3-ylcarbamic acid.

Computational methods, such as density functional theory (DFT) or ab initio calculations (e.g., MP2), are employed to locate the geometry of the transition state on the potential energy surface. researchgate.net A true transition state is characterized by having exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.

Once the TS is identified, its energy can be compared to that of the reactant (this compound) to calculate the activation energy (Ea). This value is critical as it determines the rate of the reaction. Other thermodynamic activation parameters, such as activation enthalpy (ΔH‡), activation entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), can also be computed to provide a more complete picture of the reaction kinetics. researchgate.net

For a hypothetical gas-phase elimination of this compound, the calculated activation parameters would provide insight into the feasibility and conditions required for the reaction. A similar computational study on Ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate revealed a two-step mechanism, with the first step being a cis-elimination through a six-membered cyclic transition state. researchgate.net

Table 1: Hypothetical Activation Parameters for the Thermal Decomposition of this compound (420 K)

ParameterValueUnit
Activation Energy (Ea)135.5kJ/mol
Activation Enthalpy (ΔH‡)132.0kJ/mol
Activation Entropy (ΔS‡)-25.8J/(mol·K)
Gibbs Free Energy of Activation (ΔG‡)142.8kJ/mol

Note: Data are hypothetical and presented for illustrative purposes, based on analogous reactions of similar compounds. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface. missouri.edu The IRC path is defined as the minimum energy reaction pathway, in mass-weighted coordinates, from a transition state down to the reactants on one side and the products on the other. scm.com

Starting from the optimized geometry of the transition state for the thermal elimination of this compound, the IRC calculation would trace the reaction path in both forward and backward directions. scm.com

Forward Direction: Following the reaction path from the TS should lead to the energy minimum corresponding to the products: pyridazin-3-ylcarbamic acid and ethylene.

Backward Direction: Tracing the path in the reverse direction should lead back to the energy minimum of the reactant, this compound.

Successfully mapping this pathway provides strong evidence that the identified transition state is indeed the correct one for the proposed reaction mechanism. missouri.eduresearchgate.net The resulting energy profile along the IRC provides a visual representation of the reaction, showing the energy changes as the molecule transforms from reactant to product via the transition state. mdpi.com

Wiberg Bond Indices for Bond Evolution

To gain deeper insight into the mechanism of a reaction, it is useful to analyze how chemical bonds are formed and broken as the reaction progresses. Wiberg Bond Indices (WBIs), derived from Natural Bond Orbital (NBO) analysis, provide a measure of the bond order between atoms. nih.gov By calculating WBIs at various points along the Intrinsic Reaction Coordinate, one can track the evolution of specific bonds. researchgate.net

In the context of the thermal elimination of this compound, this analysis would focus on the key bonds involved in the six-membered cyclic transition state. For instance, one would expect to see:

A decrease in the WBI for the C-O and C-H bonds that are breaking.

An increase in the WBI for the O-H and C=C bonds that are forming.

This analysis helps to characterize the nature of the transition state. For example, if the C-H bond breaking is significantly more advanced than the C-O bond breaking at the transition state, it suggests an "E1cB-like" mechanism. rsc.org Conversely, if C-O cleavage is more advanced, it points towards an "E1-like" mechanism. A computational study of a similar carbamate elimination found that the transition state was "early," meaning it was structurally more similar to the reactants than the products. researchgate.net

Table 2: Hypothetical Wiberg Bond Indices (WBI) for Key Bonds Along the Reaction Coordinate

BondWiberg Bond Index (WBI)
ReactantTransition StateProduct
C-H (breaking)0.950.520.01
C-O (breaking)0.980.450.02
O-H (forming)0.020.380.94
C=C (forming)1.051.551.98

Note: Data are hypothetical and presented for illustrative purposes. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. Computational approaches, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, are powerful tools for this purpose. nih.govnih.gov For a series of pyridazinyl carbamate derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed to correlate the structural features of the molecules with their biological activities. tandfonline.comresearchgate.net

The process involves:

Building a Dataset: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values) is compiled.

Molecular Alignment: The 3D structures of all compounds in the dataset are aligned based on a common scaffold.

Calculating Molecular Fields: For each molecule, steric and electrostatic fields (in CoMFA) and additional fields like hydrophobic, and hydrogen bond donor/acceptor (in CoMSIA) are calculated on a grid surrounding the aligned molecules.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to generate a mathematical model that relates the variations in the field values to the variations in biological activity.

The resulting 3D-QSAR models are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.gov For example, a map might show that a bulky, electropositive substituent at a specific position on the pyridazine ring is predicted to increase binding affinity to a target protein. These insights provide a rational basis for designing new, more potent analogs. asianpubs.org

Table 3: Illustrative SAR Findings from a Hypothetical 3D-QSAR Study

Region of MoleculeFavorable SubstitutionUnfavorable Substitution
Pyridazine Ring (Position 6)Bulky, hydrophobic groups (e.g., phenyl)Small, polar groups
Carbamate N-HHydrogen bond donor capability is essentialAlkylation (loss of H-bond)
Ethyl GroupSmall alkyl chainsLarge, bulky alkyl groups

In Silico Screening and Ligand Design Principles for Pyridazinyl Carbamates

In silico screening and rational ligand design are essential components of modern drug discovery, enabling the rapid identification and optimization of potential drug candidates. benthamdirect.comresearchgate.net For pyridazinyl carbamates, these computational techniques can be applied to explore vast chemical spaces and prioritize compounds for synthesis and biological testing.

In Silico Screening: Virtual screening involves using computational methods to search large libraries of compounds for molecules that are likely to bind to a specific biological target. Key techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity based on a scoring function. For pyridazinyl carbamates, docking studies can identify key interactions (e.g., hydrogen bonds, π-π stacking) with amino acid residues in the active site of a target protein. nih.govrsc.org

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model can then be used as a 3D query to rapidly screen large databases for compounds that match these features.

Ligand Design Principles: The design of novel pyridazinyl carbamate ligands is guided by several principles aimed at optimizing their drug-like properties. strath.ac.uk Heterocyclic scaffolds like pyridazine are frequently used in medicinal chemistry because they can be decorated with various substituents to fine-tune properties like polarity, lipophilicity, and hydrogen bonding capacity. ibmmpeptide.com Key design considerations include:

Target-Specific Interactions: Modifications to the pyridazine ring or the carbamate side chain should be made to enhance interactions with the target receptor, as identified through docking or SAR studies. nih.gov

Structural Rigidity: Introducing some rigidity into the ligand can reduce the entropic penalty upon binding, potentially leading to higher affinity. nih.gov

ADMET Properties: In silico models are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This ensures that designed ligands not only have high potency but also possess favorable pharmacokinetic profiles, such as good oral bioavailability and low predicted toxicity. nih.gov

By integrating these computational approaches, researchers can efficiently design and screen novel pyridazinyl carbamates, accelerating the discovery of new therapeutic agents. rsc.org

Mechanistic Exploration of Biological Interactions Non Clinical Focus

Molecular Target Identification and Binding Modes

The interaction of Ethyl pyridazin-3-ylcarbamate with specific molecular targets is a key area of investigation to understand its potential biological activity. This section examines the available data on its interactions with enzymes and receptors.

While direct studies detailing the enzyme inhibition kinetics of this compound are not extensively available in peer-reviewed literature, its use as a reactant in the synthesis of enzyme inhibitors has been documented. Specifically, this compound has been utilized in the preparation of biaryl ether urea (B33335) compounds that act as inhibitors of Fatty Acid Amide Hydrolase (FAAH) google.com. FAAH is an integral membrane serine hydrolase responsible for the degradation of fatty acid amides, including the neuromodulatory compound anandamide (B1667382) google.com.

In the synthesis of these FAAH inhibitors, this compound is reacted with other chemical moieties to create the final inhibitor compounds google.com. The resulting compounds have been evaluated for their ability to inhibit FAAH activity. The inhibitory activity of these synthesized molecules is determined using an FAAH assay, which measures the rate of hydrolysis of a substrate in the presence of the inhibitor google.comgoogleapis.com.

A typical FAAH assay involves the following components:

Enzyme: Purified FAAH.

Substrate: A suitable substrate for FAAH.

Inhibitor: The compound being tested.

Buffer: To maintain a constant pH.

The rate of the enzymatic reaction is monitored over time in the presence of varying concentrations of the inhibitor. From these measurements, kinetic parameters such as the inactivation rate constant (k_inact) and the inhibition constant (K_i) can be determined by fitting the data to relevant equations google.com. While this demonstrates a methodological approach for assessing enzyme inhibition, it is important to note that the kinetic data pertains to the final biaryl ether urea compounds and not to the this compound precursor itself google.comgoogleapis.com.

Table 1: Example of FAAH Inhibition Assay Components

Component Description
Enzyme Source Fatty Acid Amide Hydrolase (FAAH)
Substrate Fatty acid amide
Buffer System Sodium Phosphate (pH 7.4)
Kinetic Parameters k_inact, K_i

Data derived from a general description of an FAAH assay google.comgoogleapis.com.

A comprehensive review of the scientific literature did not yield specific receptor binding studies or pharmacophore models for this compound.

Nucleic Acid Interactions and Molecular Damage Mechanisms

The potential for small molecules to interact with and cause damage to nucleic acids is a critical aspect of their molecular profile. This section addresses the known interactions of this compound with DNA.

There is currently no available scientific literature detailing specific DNA binding studies conducted on this compound.

Specific studies on the DNA photocleaving activity of this compound have not been reported in the available scientific literature.

Structure-Activity Relationships (SAR) for Molecular Interactions

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. While specific SAR studies for this compound are not available, research on structurally related compounds provides some insights.

For a series of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, which share the ethyl carbamate (B1207046) moiety, SAR studies have revealed key structural requirements for their biological activity. These studies indicate that the carbamate group is essential for activity. Modifications to the ethyl group within the carbamate moiety have shown that:

Replacement of the ethyl group with a methyl group does not significantly alter the activity.

Substitution with bulkier aliphatic groups leads to a reduction in activity.

Replacing the ethoxy group with a methylamino group also diminishes activity.

Table 2: Structure-Activity Relationships of Related Ethyl Carbamate Analogs

Modification to Ethyl Carbamate Moiety Effect on Activity
Ethyl to Methyl No significant change
Ethyl to Bulky Aliphatic Group Reduced activity
Ethoxy to Methylamino Reduced activity

This data is based on studies of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates.

Influence of Pyridazine (B1198779) Ring Substitution on Target Binding

The pyridazine ring is a critical scaffold in medicinal chemistry, and substitutions on this ring system profoundly influence the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies on various pyridazine derivatives reveal that the nature and position of substituents dictate the binding affinity and selectivity for specific enzymes or receptors.

For instance, in the context of antimicrobial activity, the introduction of chloro groups on pyridazine derivatives has been shown to result in the highest antibacterial activity, with Minimum Inhibitory Concentrations (MICs) lower than the reference drug chloramphenicol (B1208) against certain bacterial strains. Conversely, incorporating an ethyl ester group at the N-1 position of a pyridazin-3(2H)-one ring has been observed to decrease antibacterial activity.

In the pursuit of anti-inflammatory agents, SAR classification models have been developed to understand the relationship between chemical structures and biological activities. These models indicate that while the pyridazinone scaffold is present in a high percentage of active compounds, the specific substitutions play a crucial role. For example, the presence of small substituent groups on a chiral carbon can determine whether the compound retains its activity.

Molecular docking studies have further elucidated the importance of these substitutions. For anticancer applications targeting VEGFR kinase, specific pyridazine-containing compounds were found to occupy the ATP binding site and maintain key interactions, explaining their cytotoxic activity. Similarly, docking studies of pyridazine derivatives against DNA have identified key molecules based on their favorable docking scores, which correlate with antiproliferative behavior.

Table 1: Influence of Pyridazine Ring Substitution on Biological Activity
Compound SeriesSubstitutionObserved Effect on ActivityTarget/Activity
Pyridazine DerivativesChloro groupsHighest antibacterial activityAntibacterial
Pyridazin-3(2H)-one DerivativesEthyl ester group at N-1Decreased antibacterial activityAntibacterial
Pyridazinone DerivativesSmall groups on chiral carbonRetention of anti-inflammatory activityAnti-inflammatory (NF-κB inhibition)
Pyridazine-containing compoundsSpecific substitutions enabling ATP site bindingAnticancer activityVEGFR Kinase

Role of the Carbamate Moiety in Molecular Recognition

The carbamate group is a key structural motif in drug design, valued for its chemical stability, ability to penetrate cell membranes, and its resemblance to a peptide bond. It can significantly enhance the biological activity of pharmacophores. By altering the substituents at the amino and carboxyl ends of the carbamate, it is possible to fine-tune biological and pharmacokinetic properties.

In many therapeutic agents, the carbamate moiety acts as a pivotal pharmacophore. For example, in the Alzheimer's drug rivastigmine, the carbamate structure is recognized as essential for facilitating cholinesterase inhibition. The carbamate group can form crucial hydrogen bonds and other non-covalent interactions within the active site of a target enzyme, contributing to the stability of the ligand-protein complex.

Carbamates are also widely used as prodrugs for alcohols, phenols, and amines to improve hydrolytic stability and protect against first-pass metabolism. The bioconversion to release the active drug is typically mediated by metabolic enzymes like esterases. This strategic use of the carbamate moiety highlights its importance in molecular recognition not just by the therapeutic target but also by metabolic enzymes. The stability of the carbamate bond is influenced by the degree of substitution on the nitrogen atom; N-monosubstituted and N,N-disubstituted carbamates are generally stable against hydrolysis.

In Vitro Mechanistic Studies of Antimicrobial Activity

Inhibition of Microbial Growth Pathways

Pyridazine derivatives, including those with a carbamate structure, have demonstrated notable antimicrobial properties by interfering with essential microbial growth pathways. One of the key targets for these compounds is DNA gyrase, an enzyme crucial for bacterial DNA replication and repair. Molecular docking studies have shown that novel pyridazine derivatives can fit well within the active site of E. coli DNA gyrase subunit B, indicating a mechanism of action that involves the inhibition of this vital enzyme.

The antibacterial activity of these compounds has been confirmed through in vitro screening against a panel of bacterial strains. For example, certain novel pyridazinone derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The minimum inhibitory concentration (MIC) values for some of these compounds were found to be potent, indicating efficient inhibition of bacterial growth. The mechanism often involves disrupting the bacterial cell's ability to replicate, leading to bacteriostatic or bactericidal effects.

Molecular Basis of Antibacterial and Antifungal Effects

The molecular basis for the antimicrobial effects of pyridazine derivatives is rooted in their chemical structure, which allows for specific interactions with microbial targets. Structure-activity relationship studies have shown that the type and placement of substituents on the pyridazine ring are critical for efficacy. For instance, chloro derivatives of pyridazines exhibit strong antibacterial activity against Gram-negative bacteria.

The antimicrobial spectrum can be broad, with activity demonstrated against various pathogenic microorganisms. Some synthesized hydrazone derivatives of pyridazines have shown high biological activity against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. Similarly, pyrazolo[3,4-d]pyridazin derivatives have exhibited high antimicrobial activity against both bacteria and fungi, with very low minimum inhibitory concentrations reported for the most effective compounds.

While many pyridazine derivatives show strong antibacterial effects, their antifungal activity can be more variable. In some studies, novel pyridazines that were potent against bacteria showed no significant antifungal activity at the same concentration range. This suggests a degree of selectivity in their mechanism of action, likely due to differences in the target enzymes or cellular structures between bacteria and fungi.

Table 2: In Vitro Antimicrobial Activity of Pyridazine Derivatives
Compound ClassMicroorganismObserved ActivityReference
Chloro-substituted PyridazinesE. coli, P. aeruginosa, S. marcescensMICs (0.892–3.744 µg/mL) lower than chloramphenicol,
Pyridazinone Derivatives (Compounds 7 & 13)S. aureus (MRSA), P. aeruginosa, A. baumanniiMIC range of 3.74–8.92 µM
Pyrazolo[3,4-d]pyridazin Derivatives (Compounds 7e, 7f)Gram-positive, Gram-negative bacteria, and fungiMIC range of 0.31 to <0.0024 mg/mL
Hydrazone Pyridazine Derivative (Compound 15d)S. aureus, S. faecalis, E. coli, P. aeruginosaHighest biological activity in its series

Theoretical Basis for Specific Biological Activities (e.g., anti-inflammatory, anticancer at cellular/molecular level)

Computational and theoretical studies, such as molecular docking, provide a foundational understanding of how pyridazine-based compounds, including this compound, may exert specific biological activities like anti-inflammatory and anticancer effects at the molecular level.

Anti-inflammatory Activity: The pyridazinone structure is recognized as a promising scaffold for developing novel anti-inflammatory drugs. Theoretical studies suggest that these compounds can inhibit key pathways in the inflammatory response. For example, some derivatives have been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. Molecular docking and SAR models help to identify the structural features necessary for this inhibition, distinguishing them from other biological activities. The anti-inflammatory potential of pyrazole (B372694) derivatives, which share structural similarities, is linked to their ability to inhibit enzymes like lipoxygenase (LOX), with docking studies highlighting specific hydrophobic interactions and hydrogen bonds with key amino acid residues in the enzyme's active site.

Anticancer Activity: The theoretical basis for the anticancer activity of pyridazine derivatives often involves their ability to inhibit kinases that are overexpressed in cancer cells. Molecular docking studies have been instrumental in predicting and rationalizing these interactions. For instance, certain 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives showed strong binding with kinases linked to MCF-7 (breast cancer) and SK-MEL-28 (melanoma) cancer cell lines, which correlated with their excellent in vitro cytotoxic activities. Other studies have shown that pyridazinone derivatives can inhibit urokinase activity, a mechanism implicated in their action against MCF-7 and A549 (lung cancer) cell lines. Furthermore, computational models predict that some pyridazine derivatives can bind to the ATP binding site of VEGFR kinase or interact with DNA, leading to antiproliferative effects. These theoretical insights guide the rational design of new, more potent anticancer agents based on the pyridazine scaffold.

Applications in Synthetic and Materials Chemistry

Ethyl Pyridazin-3-ylcarbamate as a Versatile Synthetic Intermediate

The strategic placement of functional groups in this compound makes it a valuable precursor and building block in organic synthesis. The pyridazine (B1198779) core, an electron-deficient diazine, coupled with the reactive carbamate (B1207046) moiety, provides multiple avenues for chemical transformations.

Precursor in Heterocyclic Synthesis

The pyridazine ring system is a key structural motif in many biologically active compounds and functional materials. This compound serves as a valuable starting material for the elaboration of more complex heterocyclic frameworks. While direct examples of its use in inverse-electron-demand Diels-Alder reactions are not extensively documented, the general reactivity of pyridazines in such cycloadditions suggests its potential. In these reactions, the electron-deficient pyridazine can act as a diene, reacting with electron-rich dienophiles to construct new ring systems. quora.comnih.gov The carbamate group can be further manipulated post-cyclization to introduce additional diversity.

Furthermore, the nitrogen atoms in the pyridazine ring and the carbamate functional group offer sites for various chemical modifications, enabling the synthesis of a wide array of substituted pyridazine derivatives. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, for instance, could be employed to append aryl or other functional groups to the pyridazine core, a common strategy in the synthesis of complex organic molecules. jocpr.comnih.gov

Building Block for Complex Molecular Architectures

The concept of using well-defined molecular building blocks is central to the construction of intricate supramolecular structures and complex organic molecules. mdpi.com this compound, with its defined geometry and multiple functionalization points, is a promising candidate for such applications. Its structure can be incorporated into larger scaffolds, including macrocycles and polymers, through reactions involving the carbamate group or by functionalizing the pyridazine ring. The synthesis of macrocycles containing pyridine (B92270) carboxamide units has been demonstrated, providing a blueprint for how similar pyridazine-based structures could be assembled. mdpi.com

Pyridazinyl Carbamates in Ligand Design for Metal Complexes

The nitrogen atoms of the pyridazine ring in pyridazinyl carbamates possess lone pairs of electrons that are available for coordination to metal ions. This characteristic makes them attractive candidates for the design of novel ligands for metal complexes. The field of coordination chemistry extensively utilizes nitrogen-containing heterocycles for the synthesis of complexes with diverse applications, including catalysis and materials science.

The carbamate group can also participate in metal coordination, potentially acting as a bidentate or bridging ligand. Carbamates are known to be versatile ligands, offering a variety of coordination modes to metal centers. nih.gov The combination of the pyridazine ring and the carbamate functionality in one molecule allows for the design of ligands with specific coordination geometries and electronic properties. For instance, the synthesis of lanthanide complexes with pyridyl-containing ligands has been reported, showcasing the potential for pyridazinyl carbamates to form complexes with interesting photophysical or magnetic properties. nih.govrsc.orgrsc.org

The exploration of pyridazinyl carbamates as ligands could lead to the development of new metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnih.govrsc.orgias.ac.innih.gov The directional bonding and potential for functionalization inherent in pyridazinyl carbamates could be exploited to create MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis.

Exploration in Optoelectronic Materials (e.g., fluorescent materials, sensors)

There is a growing interest in the development of organic molecules with unique photophysical properties for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and fluorescent sensors. Pyridazine-containing compounds have shown promise in this area due to their distinct electronic characteristics.

While direct studies on the optoelectronic properties of this compound are not widely available, the broader class of pyridazine derivatives has been investigated for its fluorescence capabilities. For example, certain pyridazine derivatives have been explored as components of fluorescent probes. nih.gov The incorporation of a pyridazine moiety can influence the emission wavelength and quantum yield of a fluorescent molecule.

Q & A

Q. What are the standard synthetic routes for Ethyl pyridazin-3-ylcarbamate, and how do reaction conditions influence yield?

this compound can be synthesized via multi-step protocols involving pyridazine ring formation and functional group introduction. Key steps include:

  • Condensation reactions between pyridazine precursors and carbamate-forming agents (e.g., ethyl chloroformate).
  • Temperature control (typically 60–80°C) to optimize intermediate stability.
  • Solvent selection (e.g., dichloromethane or THF) to enhance solubility and reduce side reactions. Yields depend on precise stoichiometry, catalyst use (e.g., triethylamine), and purification via column chromatography .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological validation requires:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : For confirming molecular structure (e.g., 1H^1H NMR for hydrogen environments, 13C^{13}C NMR for carbon backbone).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade material).
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or GC-MS).
  • X-ray crystallography (if crystalline): To resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

SAR methodologies include:

  • Systematic substitution : Modifying pyridazine substituents (e.g., halogenation, alkylation) to assess impact on target binding.
  • Computational docking : Using software like AutoDock to predict interactions with enzymes (e.g., kinases, proteases).
  • Comparative bioassays : Testing analogues against in vitro models (e.g., cancer cell lines) to correlate structural changes with IC50_{50} values. Data should be analyzed via multivariate regression to identify key pharmacophores .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability or impurity. Solutions include:

  • Standardized protocols : Adopting OECD guidelines for cytotoxicity assays (e.g., MTT assay cell line consistency).
  • Batch reproducibility testing : Replicating synthesis and bioactivity across independent labs.
  • Meta-analysis : Applying statistical tools (e.g., ANOVA, Tukey’s HSD) to harmonize data from divergent studies .

Q. How can interaction studies with biological targets be optimized to elucidate the compound’s mechanism of action?

Advanced approaches involve:

  • Surface Plasmon Resonance (SPR) : To quantify binding kinetics (e.g., KdK_d, kon/koffk_{on}/k_{off}) with purified proteins.
  • Cryo-EM or X-ray crystallography : For structural insights into target-ligand complexes.
  • Transcriptomic profiling : RNA-seq to identify downstream gene regulation in treated cells. Cross-validation with knock-out models (e.g., CRISPR-Cas9) confirms target specificity .

Data Presentation and Analysis Guidelines

  • Tables : Summarize SAR data (e.g., substituent groups vs. bioactivity metrics) .
  • Graphs : Dose-response curves with error bars (SD/SE) and curve-fitting (e.g., Hill equation) .
  • Statistical rigor : Report p-values, confidence intervals, and effect sizes for reproducibility .

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